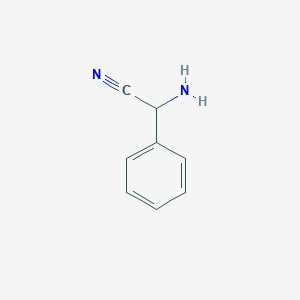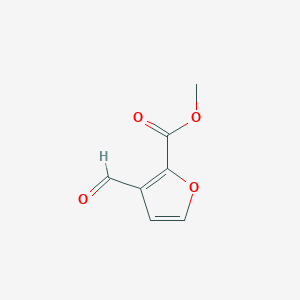
2-Cyclopropylidenecyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylidenecyclopropane-1-carboxylic acid, also known as CPCA, is a cyclopropyl-containing amino acid that has been studied for its potential therapeutic applications. This compound has a unique structure that has attracted the attention of many researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylidenecyclopropane-1-carboxylic acid is not fully understood. However, studies have shown that 2-Cyclopropylidenecyclopropane-1-carboxylic acid can inhibit the activity of enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase. These enzymes are involved in the biosynthesis of serotonin and kynurenine, respectively. By inhibiting these enzymes, 2-Cyclopropylidenecyclopropane-1-carboxylic acid can alter the levels of these neurotransmitters, which can have therapeutic effects.
Biochemical and Physiological Effects
2-Cyclopropylidenecyclopropane-1-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 2-Cyclopropylidenecyclopropane-1-carboxylic acid can also regulate the levels of neurotransmitters such as serotonin and kynurenine, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclopropylidenecyclopropane-1-carboxylic acid in lab experiments is its unique structure. This compound has a cyclopropyl group, which can provide specific interactions with target proteins. However, the synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid can be challenging and requires specialized equipment. The stability of 2-Cyclopropylidenecyclopropane-1-carboxylic acid in biological systems is also a limitation, as it can be easily degraded.
Zukünftige Richtungen
There are many potential future directions for research on 2-Cyclopropylidenecyclopropane-1-carboxylic acid. One area of interest is the development of 2-Cyclopropylidenecyclopropane-1-carboxylic acid derivatives with improved stability and bioavailability. Another area of interest is the identification of specific target proteins for 2-Cyclopropylidenecyclopropane-1-carboxylic acid. This can provide insights into the mechanism of action of 2-Cyclopropylidenecyclopropane-1-carboxylic acid and can lead to the development of more effective therapies. Finally, the use of 2-Cyclopropylidenecyclopropane-1-carboxylic acid in combination with other drugs or therapies can be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 2-Cyclopropylidenecyclopropane-1-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an interesting target for further research. The synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid can be challenging, but its advantages outweigh its limitations. Future research on 2-Cyclopropylidenecyclopropane-1-carboxylic acid can provide insights into its therapeutic potential and can lead to the development of effective therapies.
Synthesemethoden
The synthesis of 2-Cyclopropylidenecyclopropane-1-carboxylic acid involves the reaction of cyclopropylidenecyclopropane with glycine under basic conditions. The resulting product is then purified through recrystallization. This method has been reported to yield high purity 2-Cyclopropylidenecyclopropane-1-carboxylic acid in good yields.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylidenecyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-Cyclopropylidenecyclopropane-1-carboxylic acid is in the treatment of cancer. Studies have shown that 2-Cyclopropylidenecyclopropane-1-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Cyclopropylidenecyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and can reduce oxidative stress in the brain.
Eigenschaften
CAS-Nummer |
151964-06-6 |
|---|---|
Produktname |
2-Cyclopropylidenecyclopropane-1-carboxylic acid |
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-cyclopropylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-3-5(6)4-1-2-4/h6H,1-3H2,(H,8,9) |
InChI-Schlüssel |
RKLKOHMFBLGRGH-UHFFFAOYSA-N |
SMILES |
C1CC1=C2CC2C(=O)O |
Kanonische SMILES |
C1CC1=C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)










![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)